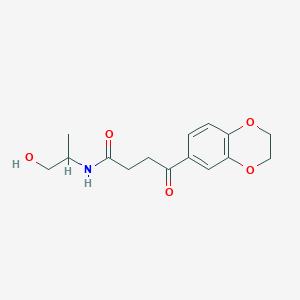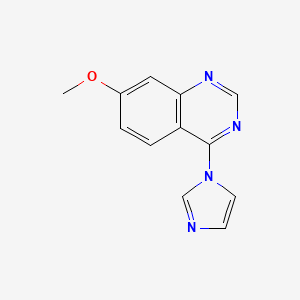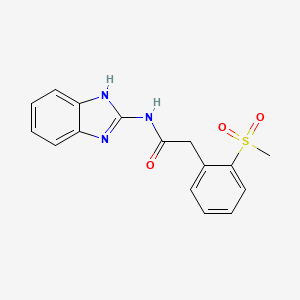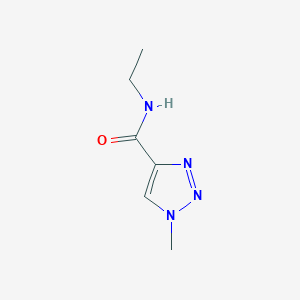![molecular formula C15H21N3O B6638717 Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPPM is a piperazine derivative that contains a cyclopropyl group and a pyridine ring.
Wirkmechanismus
The mechanism of action of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Antagonists of the NMDA receptor have been shown to have neuroprotective effects and are being studied for their potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by NMR and HPLC. Moreover, Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has shown potential pharmacological properties in various scientific research studies, making it an attractive compound for further investigation. However, Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone also has limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not known.
Zukünftige Richtungen
There are several future directions for the scientific research of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Moreover, the potential side effects of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone need to be investigated further. Furthermore, the development of new derivatives of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone with improved pharmacological properties is also an area of future research.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone involves the reaction of 1-(2-pyridinyl)ethanone with cyclopropylamine and formaldehyde in the presence of acetic acid. The reaction yields Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone as a white solid with a melting point of 180-182°C. The purity of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone can be confirmed by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has shown potential pharmacological properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects. Moreover, Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(14-4-2-3-7-16-14)17-8-10-18(11-9-17)15(19)13-5-6-13/h2-4,7,12-13H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBICJACHOHQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)






![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)